1-ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 1-ethyl-5-methyl-1H-pyrazol-4-amine
- N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine
Uniqueness
1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and 4-fluorophenylmethyl groups, which contribute to its distinct chemical and biological properties. These substitutions enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-10(2)13(9-16-17)15-8-11-4-6-12(14)7-5-11/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
UAMZLUXZLRFTQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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